2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylsulfonyl group and a methylthio group attached to a phenyl ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with N-(2-(methylthio)phenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfonyl group can be reduced to a benzylthiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylthiol derivatives
Substitution: Substituted acetamides
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Studied for its anti-inflammatory properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. For instance, its inhibition of cyclooxygenase enzymes is due to its ability to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Similar in structure but with a nitro group instead of an acetamide group.
2-[(benzylsulfanyl)methyl]thiophene: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
2-(benzylsulfonyl)-N-(2-(methylthio)phenyl)acetamide is unique due to the presence of both benzylsulfonyl and methylthio groups, which confer distinct chemical properties and biological activities. Its ability to inhibit cyclooxygenase enzymes and its potential anti-inflammatory properties make it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-21-15-10-6-5-9-14(15)17-16(18)12-22(19,20)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDACKVHSUXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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